2-(2,4-Di-tert-butylphenoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-ditert-butylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOBWUJBJNWUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185585 | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31692-02-1, 52073-65-1 | |
| Record name | Smachivatel DB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52073-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxyalkylation of 2,4-Di-tert-butylphenol with Ethylene Oxide
The primary synthesis route involves the oxyalkylation of 2,4-DTBP with ethylene oxide under basic conditions. This reaction proceeds via a nucleophilic attack by the phenoxide ion on the ethylene oxide’s electrophilic carbon, resulting in ring opening and the formation of the ethoxyethanol side chain.
Reaction Scheme:
Key parameters include:
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Catalyst: Potassium hydroxide (KOH) or potassium carbonate (KCO) facilitates deprotonation of the phenol, generating the reactive phenoxide ion.
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Solvent: Polar aprotic solvents like dimethylacetamide (DMAc) enhance reactivity by stabilizing ionic intermediates.
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Temperature: Reactions are conducted at 75–150°C under inert atmospheres to prevent oxidation.
Catalytic Systems and Reaction Mechanisms
The choice of catalyst significantly impacts yield and reaction rate. Alkali metal hydroxides (e.g., KOH) offer higher activity but require stringent moisture control, whereas carbonate bases (e.g., KCO) provide milder conditions suitable for industrial scalability.
Mechanistic Insights:
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Deprotonation of 2,4-DTBP forms the phenoxide ion.
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Nucleophilic attack on ethylene oxide’s less hindered carbon.
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Ring opening generates the alkoxide intermediate, which is protonated to yield the final product.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Elevated temperatures (100–150°C) accelerate the reaction but risk side reactions such as polymerization of ethylene oxide. Optimal pressure conditions (1–2 atm) balance reaction efficiency and safety.
Table 1: Temperature and Yield Correlation
| Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 75 | 65 | 24 |
| 100 | 85 | 12 |
| 120 | 92 | 8 |
Solvent Selection and Reaction Medium
DMAc emerges as the preferred solvent due to its high boiling point (165°C) and compatibility with basic catalysts. Alternative solvents like toluene or dichloromethane offer inferior yields (<70%) due to poor solubilization of ionic intermediates.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Automated feed systems introduce 2,4-DTBP and ethylene oxide at stoichiometric ratios, while in-line pH monitoring ensures optimal basicity.
Purification and Isolation Methods
Post-reaction workup involves:
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Quenching: Addition to ice-water to precipitate the product.
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Filtration: Removal of unreacted starting materials and catalysts.
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Recrystallization: Ethanol or acetone recrystallization achieves >99% purity.
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Vacuum Drying: Final drying at 80–100°C ensures residual solvent removal.
Table 2: Industrial Purification Protocols
| Step | Conditions | Purity (%) |
|---|---|---|
| Quenching | Ice-water, 0°C | 85 |
| Filtration | Celite bed, 25°C | 90 |
| Recrystallization | Ethanol, −20°C | 99 |
| Vacuum Drying | 100°C, 8 h | 99.5 |
Comparative Analysis of Preparation Methodologies
Batch processes dominate laboratory-scale synthesis, offering flexibility in parameter adjustment. Conversely, continuous flow systems prioritize throughput and consistency for industrial applications. Catalyst recovery and solvent recycling remain critical challenges, with emerging methodologies exploring immobilized bases to reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanol group to an ethane group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis
2-(2,4-Di-tert-butylphenoxy)ethanol serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of antioxidants and UV stabilizers. For instance, it can be transformed into phenolic antioxidants that are widely used in plastics and rubber products to enhance their stability against thermal and oxidative degradation .
2. Antioxidant Production
This compound is a precursor for synthesizing several antioxidants such as tris(2,4-di-tert-butylphenyl)phosphite, which is utilized in polymer formulations to prevent degradation during processing and service life . These antioxidants are critical in extending the lifespan of materials exposed to heat and light.
Pharmaceutical Applications
1. Drug Development
In pharmaceutical research, this compound has been explored for its potential as a drug candidate due to its bioactivity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and cytotoxic properties, making them candidates for further development in treating various diseases .
2. Formulation Adjuvant
This compound also finds use as an adjuvant in drug formulations, enhancing the stability and efficacy of active pharmaceutical ingredients (APIs). Its ability to stabilize certain unstable compounds makes it valuable in pharmaceutical manufacturing processes .
Material Science Applications
1. UV Stabilizers
In material science, this compound is employed as a UV stabilizer in polymers. Its incorporation into plastic formulations helps mitigate the effects of UV radiation, thereby preventing discoloration and degradation over time .
2. Nanotechnology
Recent studies have indicated potential applications in nanotechnology where this compound can be utilized in the development of mesoporous materials and as a dopant in organic light-emitting diodes (OLEDs). These applications leverage its chemical stability and functional groups for creating advanced materials with specific properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethanol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenoxy group, with its electron-donating tert-butyl substituents, stabilizes the radical intermediates formed during oxidation. This compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby exerting its protective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
The tert-butylphenoxy moiety is a common structural feature among related compounds, but variations in the functional group attached to the phenoxy backbone significantly alter their properties and applications. Below is a comparative analysis:
Key Observations :
- Lipophilicity: The tert-butyl groups enhance lipid solubility across all compounds, but the ethanol and carboxylic acid derivatives exhibit polar functional groups that moderate hydrophobicity .
- Reactivity: The acetic acid derivative () is more reactive in esterification or condensation reactions due to its carboxylic acid group, whereas the ethanol variant may participate in hydrogen bonding or etherification .
Physicochemical Properties
- Solubility: Ethanol and carboxylic acid derivatives are sparingly soluble in water but miscible in organic solvents. The spiro-phosphorus compound’s low water solubility contributes to its environmental persistence .
- Thermal Stability : Bulky tert-butyl groups in all compounds improve thermal resistance, but the spiro-phosphorus structure’s cyclic framework offers superior stability under high-temperature conditions .
Biological Activity
2-(2,4-Di-tert-butylphenoxy)ethanol, a compound derived from the phenolic family, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action and applications in various fields.
Chemical Structure and Properties
The compound is characterized by a phenolic structure with two tert-butyl groups located at the 2 and 4 positions of the aromatic ring. Its molecular formula is and it has a molecular weight of approximately 234.34 g/mol. This structure contributes to its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.
- Mechanism of Action: The compound disrupts bacterial cell membranes, leading to cell lysis. It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa and Ralstonia solanacearum, two notorious pathogens in medical and agricultural contexts .
- Case Study: A study demonstrated that treatment with 0.5 mM of this compound resulted in an 80% reduction in biofilm formation by P. aeruginosa. This was associated with decreased expression of quorum-sensing genes, indicating a potential role in anti-virulence strategies against multidrug-resistant infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Mechanism of Action: It is believed to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by affecting cell cycle regulation .
- Research Findings: In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including lung and breast cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival further supports its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar phenolic compounds is useful.
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Membrane disruption; apoptosis induction |
| 2,4-Di-tert-butylphenol (DTBP) | Moderate | High | Free radical scavenging; apoptosis induction |
| Butylated Hydroxytoluene (BHT) | Low | Moderate | Antioxidant activity |
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound indicate good absorption and distribution due to its lipophilic nature. However, toxicity studies are necessary to fully understand its safety profile.
Q & A
Q. What are common synthetic routes for 2-(2,4-Di-tert-butylphenoxy)ethanol?
The compound is typically synthesized via Friedel-Crafts alkylation or acylation of phenol derivatives. For example, tert-butyl groups can be introduced using tert-butyl chloride or acetyl chloride in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). Reaction optimization includes anhydrous conditions to prevent catalyst hydrolysis and controlled stoichiometry to avoid over-substitution .
Q. Which analytical techniques are suitable for structural characterization?
Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., hydroxyl and ether linkages). For instance, spectral contamination peaks around 1550 cm⁻¹ (CCl₄ interference) and 1997 cm⁻¹ (grating artifacts) must be accounted for during interpretation. Additional methods include NMR for confirming tert-butyl substituents and mass spectrometry for molecular weight validation .
Q. How can this compound be purified post-synthesis?
Purification often involves recrystallization from ethanol or methanol after refluxing with sulfuric acid. The crude product is dissolved in a minimal solvent, filtered to remove impurities, and cooled to precipitate pure crystals. For oily intermediates, column chromatography with silica gel (eluent: hexane/ethyl acetate) is effective .
Q. What are its primary applications in academic research?
It serves as a surfactant or stabilizer in nanoparticle synthesis due to its amphiphilic structure. The tert-butyl groups enhance steric hindrance, preventing particle aggregation, while the ethoxy chain improves solubility in organic matrices .
Advanced Research Questions
Q. How can contradictions in toxicity data across studies be resolved?
Discrepancies often arise from differences in exposure models (e.g., in vitro vs. in vivo) or metabolite detection methods. For example, urinary biomarkers like butoxyacetic acid may vary due to enzymatic activity in different species. Cross-validation using LC-MS/MS for metabolite quantification and standardized OECD guidelines for toxicity assays can harmonize results .
Q. What methodologies assess its environmental persistence and degradation pathways?
Hydrolysis and photolysis studies under controlled pH and UV light reveal degradation kinetics. Alkylphenol ethoxylates, including derivatives of this compound, are prone to microbial breakdown in aerobic conditions. High-resolution mass spectrometry (HRMS) identifies intermediate metabolites, such as phenolic fragments, to map degradation routes .
Q. How can reaction yields be optimized during synthesis?
Yield improvements require catalyst screening (e.g., FeCl₃ vs. AlCl₃) and solvent selection. For Friedel-Crafts reactions, dichloromethane or toluene enhances electrophilic substitution efficiency. Continuous flow reactors reduce side reactions (e.g., di- or tri-substitution) by maintaining precise temperature and mixing ratios .
Q. What role does it play in enhancing drug solubility for delivery systems?
As a non-ionic surfactant , it solubilizes hydrophobic drugs via micelle formation. Studies using dynamic light scattering (DLS) confirm micelle size (10–100 nm) and stability. Critical micelle concentration (CMC) is determined via surface tension measurements, with tert-butyl groups lowering CMC values compared to linear-chain analogs .
Methodological Considerations
- Toxicity Testing : Use OECD Test No. 423 (acute oral toxicity) and No. 210 (fish embryo toxicity) for regulatory compliance.
- Environmental Sampling : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from water matrices prior to GC-MS analysis .
- Synthetic Reproducibility : Document catalyst activation (e.g., AlCl₃ drying) and moisture control to ensure batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
